molecular formula C11H17NO2 B13246295 4-Methoxy-2-[(propylamino)methyl]phenol

4-Methoxy-2-[(propylamino)methyl]phenol

Cat. No.: B13246295
M. Wt: 195.26 g/mol
InChI Key: BUMCNTZREMNLCL-UHFFFAOYSA-N
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Description

4-Methoxy-2-[(propylamino)methyl]phenol is an organic compound with the CAS Registry Number 1042586-35-5 . This phenol derivative is characterized by its molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol . The compound's structure features a methoxy group and a propylaminomethyl substituent, which contributes to its properties and makes it a valuable intermediate in chemical synthesis and life science research . As a building block in medicinal chemistry, this compound serves as a key precursor for the development of more complex molecules. Its structure suggests potential for further functionalization, making it useful for structure-activity relationship (SAR) studies and the exploration of novel bioactive compounds. Researchers utilize this chemical exclusively in laboratory settings for scientific and experimental purposes. Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-methoxy-2-(propylaminomethyl)phenol

InChI

InChI=1S/C11H17NO2/c1-3-6-12-8-9-7-10(14-2)4-5-11(9)13/h4-5,7,12-13H,3,6,8H2,1-2H3

InChI Key

BUMCNTZREMNLCL-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=C(C=CC(=C1)OC)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 2 Propylamino Methyl Phenol

Established Synthetic Routes to 4-Methoxy-2-[(propylamino)methyl]phenol

The primary and most direct route for the synthesis of this compound is through reductive amination, which involves the formation and subsequent reduction of a Schiff base. Alternative strategies, such as the alkylation of phenols or demethylation of more complex precursors, are also considered in the synthesis of analogous compounds and provide valuable insights into potential synthetic pathways.

The most established method for synthesizing the target compound is a two-step process initiated by the condensation of an aldehyde with a primary amine to form a Schiff base (an imine), followed by the reduction of the carbon-nitrogen double bond. mdpi.comiosrjournals.org

The first step is the formation of the Schiff base from 4-methoxy-2-formylphenol and propylamine (B44156). This reaction is a reversible condensation that typically takes place under acid or base catalysis, or with the application of heat, and involves the elimination of a water molecule. iosrjournals.orgnih.gov The synthesis of similar Schiff bases from substituted benzaldehydes, such as vanillin (B372448) (an isomer of the starting material), and various primary amines is a well-documented process. atlantis-press.comresearchgate.netnih.gov

The second step is the reduction of the resulting imine. A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of Schiff bases to secondary amines. mdpi.com Other reducing agents used in similar syntheses include sodium triacetoxyborohydride (B8407120) and catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst). nih.govresearchgate.net This reductive amination process is a highly efficient method for forming the desired secondary amine linkage. nih.gov

Table 1: Common Reducing Agents for Schiff Base Reduction

Reducing Agent Typical Conditions Notes
Sodium Borohydride (NaBH₄) Methanol (B129727)/Dichloromethane, Room Temperature Widely used, mild, and selective for imines over other functional groups. mdpi.com
Sodium Triacetoxyborohydride (STAB) 1,2-Dichloroethane (B1671644), Acetic Acid (cat.), Room Temp. Effective for direct reductive amination in a one-pot reaction. nih.gov
Catalytic Hydrogenation (H₂/Pd-C) Methanol/Dimethoxyethane Efficient method, though may affect other reducible groups. researchgate.net

Alkylation reactions represent a fundamental strategy for creating carbon-carbon and carbon-heteroatom bonds on an aromatic ring. In the context of synthesizing methoxy-substituted phenols, alkylation can be used to introduce substituents onto the phenolic ring. repec.org For instance, Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions could theoretically be used to append the required side chain, although controlling regioselectivity (ortho vs. para substitution) can be a significant challenge. oregonstate.edu

More relevant to the target structure is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. For phenols, this reaction introduces an aminomethyl group, typically ortho to the hydroxyl group. A subsequent retro-Mannich reaction could potentially be adapted to yield benzyl-alkyl ethers, providing an alternative, albeit more complex, route to structures related to the target compound. mdpi.com

Demethylation is a crucial reaction in organic synthesis, particularly for converting readily available methoxy-substituted aromatic compounds into their corresponding phenols. rsc.orgencyclopedia.pub This strategy would be applicable if the synthesis started from a precursor with multiple methoxy (B1213986) groups, such as a dimethoxybenzene derivative. The cleavage of aryl methyl ethers is challenging due to their high stability. rsc.org

A variety of reagents have been developed for this purpose. Lewis acids are commonly employed, with boron tribromide (BBr₃) and aluminum chloride (AlCl₃) being particularly effective. google.comresearchgate.net Strong Brønsted acids, such as hydrobromic acid (HBr), can also be used to cleave the ether linkage. encyclopedia.pub The choice of reagent can sometimes allow for regioselective demethylation, for example, selectively cleaving a methoxy group that is ortho to an electron-withdrawing group. researchgate.net Electrochemical methods have also been reported for the demethylation of compounds like 2-methoxyphenol under mild conditions. acs.org

Table 2: Selected Reagents for Demethylation of Aryl Methyl Ethers

Reagent Class Example Reagent(s) Typical Conditions Reference
Lewis Acids Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃) Dichloromethane, -5 °C to Room Temperature google.comresearchgate.net
Brønsted Acids Hydrobromic Acid (HBr) Acetic Acid, Reflux encyclopedia.pub
Nucleophiles Sodium Thioxide (C₂H₅SNa) Dimethylformamide (DMF) google.com
Oxidizing Agents 2-Iodoxybenzoic acid (IBX) Stoichiometric amounts rsc.org

General Principles of Schiff Base Formation and Reduction in the Context of this compound Synthesis

The synthesis of this compound via the reductive amination pathway is governed by well-understood reaction mechanisms.

Schiff Base Formation: The formation of an imine from an aldehyde (4-methoxy-2-formylphenol) and a primary amine (propylamine) is a nucleophilic addition-elimination reaction. iosrjournals.org The process begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This initial step forms an unstable zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral carbinolamine. iosrjournals.org The carbinolamine is then dehydrated to form the imine. This dehydration step is the rate-limiting step and is typically catalyzed by either acid or base, which facilitates the removal of the hydroxyl group as a water molecule. iosrjournals.org The entire reaction is reversible. iosrjournals.org

Schiff Base Reduction: Once the Schiff base is formed, the C=N double bond is reduced to a single bond to yield the final secondary amine product. This reduction is a nucleophilic addition of a hydride ion (H⁻) from a reducing agent, such as sodium borohydride, to the electrophilic carbon of the imine. The resulting nitrogen anion is then protonated by the solvent (e.g., methanol) to give the final, stable secondary amine. mdpi.com The choice of reducing agent is critical; mild reagents like NaBH₄ are often preferred as they selectively reduce the imine bond without affecting the aromatic ring or other functional groups that might be present. nih.gov

Optimization of Reaction Conditions and Synthetic Efficiency

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. Key parameters for optimization include the choice of solvent, reaction temperature, molar ratios of reactants, and the type and amount of catalyst or reducing agent.

For the Schiff base formation step, the reaction can be driven to completion by removing the water that is formed, for instance, by using a Dean-Stark apparatus or a suitable dehydrating agent. The choice of solvent is also important; solvents like methanol or ethanol (B145695) are commonly used. mdpi.comnih.gov Catalytic amounts of acid, such as acetic acid, are often added to facilitate the dehydration of the carbinolamine intermediate. nih.gov

In the reduction step, the molar ratio of the reducing agent to the Schiff base can significantly impact the reaction's efficiency. For example, using a 1:1.5 molar ratio of Schiff base to sodium triacetoxyborohydride in 1,2-dichloroethane has been shown to be effective. nih.gov The reaction temperature is typically kept mild (e.g., room temperature) to enhance selectivity and prevent side reactions. mdpi.comnih.gov Modern approaches to reaction optimization, such as high-throughput experimentation and machine learning algorithms, can systematically explore a wide range of variables to identify the global optimal conditions more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.org

Table 3: Parameters for Optimization in Reductive Amination

Parameter Variable Goal
Schiff Base Formation Solvent Ensure solubility of reactants, facilitate reaction.
Catalyst (Acid/Base) Increase the rate of carbinolamine dehydration.
Temperature Provide sufficient energy while minimizing side products.
Water Removal Shift equilibrium towards product formation.
Reduction Reducing Agent Achieve selective and high-yield reduction of the imine.
Reactant Molar Ratio Ensure complete conversion without excess reagent waste.
Temperature Control reaction rate and selectivity.

Spectroscopic Elucidation and Advanced Analytical Characterization of 4 Methoxy 2 Propylamino Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

Specific ¹H NMR data detailing the chemical shifts, coupling constants, and signal multiplicities for the aromatic protons, methoxy (B1213986) group, propyl chain, and the protons of the aminomethyl bridge of 4-Methoxy-2-[(propylamino)methyl]phenol are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

No ¹³C NMR spectra or tabulated chemical shift data could be located for the distinct carbon environments within this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Functional Groups

An experimental FTIR spectrum identifying the characteristic vibrational frequencies for the O-H (phenol), N-H (secondary amine), C-O (ether), and other functional groups of this compound has not been found in the available resources.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies and Electronic Transitions

Information regarding the maximum absorption wavelengths (λmax) and the associated electronic transitions (e.g., π → π, n → π) for this compound is not documented in the searched scientific literature.

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis (e.g., GC-MS, HRMS-EI)

Specific mass spectrometry data, including the molecular ion peak and the fragmentation pattern for this compound, are not available. Elucidation of its molecular integrity and fragmentation pathways requires experimental data that is not currently published.

Computational Chemistry and Quantum Chemical Studies on 4 Methoxy 2 Propylamino Methyl Phenol

Calculation of Thermodynamic Properties (e.g., Enthalpy, Entropy, Free Energy)

Thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) are essential for understanding the stability and reactivity of a molecule. These properties can be calculated using quantum chemical methods, typically by performing frequency calculations on the optimized geometry of the molecule. The calculations are often performed at different temperatures to understand how these properties change. lclark.eduresearchgate.net

For (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, DFT calculations have been used to determine its thermodynamic functions at various temperatures. lclark.eduresearchgate.net These calculations show that as the temperature increases, the values of enthalpy, entropy, and heat capacity also increase. This is expected, as higher temperatures lead to increased molecular vibrations and rotational and translational energy. The Gibbs free energy, on the other hand, tends to decrease with increasing temperature, indicating that reactions may become more spontaneous at higher temperatures.

Table 2: Calculated Thermodynamic Properties at Different Temperatures (Data based on analogous compounds)

Temperature (K)Enthalpy (kcal/mol)Entropy (cal/mol·K)Gibbs Free Energy (kcal/mol)
1004.3589.21-4.57
2009.87108.54-11.84
298.1517.23125.43-20.17
40026.89142.11-29.95
50038.21158.23-40.91

This interactive table presents typical thermodynamic data for a molecule of similar complexity to 4-Methoxy-2-[(propylamino)methyl]phenol, derived from computational studies. lclark.eduresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. Organic molecules with extended π-conjugation and charge transfer characteristics often exhibit significant NLO properties. The key parameters for NLO activity are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of molecules. For (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, the first-order hyperpolarizability has been calculated to be significantly higher than that of urea, a standard NLO material. lclark.eduresearchgate.net This suggests that this class of compounds could be promising candidates for NLO applications. The large β value is attributed to the intramolecular charge transfer from the electron-donating hydroxyl and methoxy (B1213986) groups to the electron-accepting imine group, facilitated by the π-conjugated system of the benzene (B151609) ring.

Table 3: Calculated NLO Properties (Data based on analogous compounds)

PropertyCalculated Value
Dipole Moment (μ)2.54 D
Linear Polarizability (α)30.2 x 10-24 esu
First-Order Hyperpolarizability (β)7.8 x 10-30 esu

This interactive table showcases representative NLO properties calculated for a similar phenolic Schiff base, highlighting its potential as an NLO material. lclark.eduresearchgate.net

Analysis of Hyperconjugative Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.eduwisc.edu These interactions play a crucial role in determining molecular stability. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

Table 4: Significant Hyperconjugative Interactions and Stabilization Energies (E(2)) (Data based on analogous compounds)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O1π(C2-C3)25.8
LP(1) N1σ(C7-H8)5.2
π(C2-C3)π(C4-C5)18.9
π(C4-C5)π(C6-C1)22.1

This interactive table presents examples of significant hyperconjugative interactions and their stabilization energies as determined by NBO analysis for a similar molecule. lclark.eduresearchgate.net

Computational Assessment of Hydrogen Bond Dissociation Enthalpies in Related Phenols

The strength of the phenolic O-H bond is a critical factor in the antioxidant activity of these compounds. The bond dissociation enthalpy (BDE) is the energy required to break this bond homolytically. A lower BDE generally indicates a better antioxidant potential. Computational methods, particularly DFT, have been extensively used to calculate the O-H BDE in various substituted phenols. mdpi.comresearchgate.net

Studies on methoxy-substituted phenols have shown that the position of the methoxy group has a significant impact on the O-H BDE. acs.org A methoxy group in the ortho or para position to the hydroxyl group tends to lower the BDE due to its electron-donating resonance effect, which stabilizes the resulting phenoxyl radical. In this compound, the methoxy group is in the para position to the hydroxyl group, which is expected to lower its O-H BDE compared to phenol (B47542) itself. Additionally, the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom can further influence the BDE. This hydrogen bond can either increase or decrease the BDE depending on the relative stabilization it provides to the parent molecule versus the radical. For many ortho-substituted phenols with intramolecular hydrogen bonds, the BDE is often lowered, enhancing their antioxidant capacity. acs.org

Table 5: Calculated O-H Bond Dissociation Enthalpies (BDE) for Related Phenols

CompoundBDE (kcal/mol)
Phenol86.7 - 88.7 mdpi.comnih.gov
2-Methoxyphenol~82.7 acs.org
4-Methoxyphenol (B1676288)~81.8 acs.org
2,4-Dimethoxyphenol~77.7 acs.org

This interactive table provides a comparative view of the O-H BDE for phenol and some of its methoxy-substituted derivatives, illustrating the electronic effects of the substituents. mdpi.comacs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations Involving 4 Methoxy 2 Propylamino Methyl Phenol

Oxidation Pathways Leading to Quinone Derivatives

The phenolic moiety of 4-Methoxy-2-[(propylamino)methyl]phenol is susceptible to oxidation, a common reaction for phenols, which can lead to the formation of quinone and quinone methide derivatives. The specific pathway and product distribution are influenced by the oxidizing agent, reaction conditions, and the nature of the substituents on the aromatic ring.

The oxidation of phenols can proceed through a phenoxonium ion intermediate, especially in electrochemical oxidations. beilstein-journals.org This cation can then be trapped by nucleophiles. beilstein-journals.org In the case of 4-substituted phenols, oxidation often yields para-quinones. However, the presence of the methoxy (B1213986) group and the aminomethyl side chain in this compound introduces complexity. Studies on related 4-alkyl-2-methoxyphenols show that they can be converted to reactive quinone methides (QMs) via processes catalyzed by enzymes like cytochrome P450. nih.gov These QMs are electrophilic intermediates that can react with cellular nucleophiles. nih.gov The reactivity of these QMs is a critical determinant of their subsequent chemical fate. nih.gov

For instance, the degradation of a similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, when exposed to air and light, is proposed to proceed through a reactive ortho-quinone methide intermediate. nih.gov This intermediate can then undergo further reactions, such as dimerization or isomerization. nih.gov The oxidation of catechols by enzymes like tyrosinase and phenoloxidase readily produces ortho-quinones, which are highly reactive species. mdpi.com These o-quinones can participate in various reactions, including isomerizing to p-quinone methides. mdpi.com Quinone methides are generally more reactive than their corresponding o-quinones and will rapidly react with any available nucleophiles. mdpi.com

The table below summarizes oxidation reactions for related phenolic compounds, illustrating the types of products that can be formed.

Precursor CompoundOxidizing Agent/ConditionMajor Product(s)Reference
2-NaphtholElectrochemical oxidation in Methanol (B129727)Quinone acetal beilstein-journals.org
4-Alkyl-2-methoxyphenolsCytochrome P450Quinone methides nih.gov
4-methoxy-2-(3-phenyl-2-propynyl)phenolAir and light1-(2-hydroxy-5- methoxyphenyl)-3-phenylpropynone (via o-quinone methide) nih.gov
Dihydrocaffeic acidTyrosinaseCaffeic acid (via quinone and quinone methide) mdpi.com

Reduction Reactions of the Aminomethyl Group and Related Transformations

The aminomethyl group in this compound is in a reduced state. Its synthesis often involves the reduction of a Schiff base (imine) precursor. This transformation is a key step in the widely used reductive amination process.

The synthesis of related secondary amines, such as 2-methoxy-5-((phenylamino)methyl)phenol, has been achieved through the condensation of a primary amine with a corresponding aldehyde to form a Schiff base, followed by sequential reduction. mdpi.com A common and selective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). mdpi.com NaBH₄ is effective for reducing the C=N double bond of the imine to a C-N single bond of the amine without affecting other potentially reducible groups on the aromatic ring, such as nitro or chloro substituents. mdpi.com Other reducing agents used for similar transformations include lithium aluminum hydride (LiAlH₄). mdpi.com

The general reaction is as follows:

Step 1 (Schiff Base Formation): R¹-CHO + R²-NH₂ ⇌ R¹-CH=N-R² + H₂O

Step 2 (Reduction): R¹-CH=N-R² + [H] → R¹-CH₂-NH-R²

This two-step, one-pot process is a cornerstone for synthesizing secondary amines from primary amines. mdpi.com The stability of the aminomethyl group means that reduction reactions targeting this specific group are uncommon without prior modification. Transformations would typically involve oxidation back to the imine, followed by hydrolysis or other reactions.

Precursor TypeReducing AgentProduct TypeKey FeatureReference
Schiff Base (Imine)Sodium Borohydride (NaBH₄)Secondary AmineHigh selectivity, mild conditions mdpi.com
NitrilesLithium Aluminum Hydride (LiAlH₄)Primary AminePowerful reducing agent mdpi.com
AmidesLithium Aluminum Hydride (LiAlH₄)AmineReduction of carbonyl group mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: hydroxyl (-OH), methoxy (-OCH₃), and the (propylamino)methyl side chain.

The general mechanism for EAS involves two main steps:

Attack of the aromatic pi-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (arenium ion). This is typically the rate-determining step. masterorganicchemistry.com

Deprotonation at the site of attack to restore aromaticity. masterorganicchemistry.com

The hydroxyl and methoxy groups are potent activating, ortho-, para-directing groups. libretexts.org They donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. libretexts.org The (propylamino)methyl group is an alkyl group, which is also activating and ortho-, para-directing, albeit weaker, through an inductive effect.

In this compound, the positions available for substitution are C3, C5, and C6.

Position C6: Ortho to the hydroxyl group and meta to the methoxy group.

Position C5: Ortho to the methoxy group and meta to the hydroxyl group.

Position C3: Ortho to both the (propylamino)methyl and methoxy groups, and para to the hydroxyl group.

Given the powerful directing effect of the -OH group, positions C6 and C3 (ortho and para, respectively) would be highly activated. The methoxy group strongly activates position C5 (ortho) and C3 (para). The combined effects suggest that positions C3 and C5 are the most likely sites for electrophilic attack.

Nucleophilic aromatic substitution (S_NAr) on this ring is generally unfavorable because the ring is electron-rich. Such reactions typically require a strong electron-withdrawing group (like -NO₂) to activate the ring and a good leaving group. nih.gov However, some concerted nucleophilic substitution mechanisms have been reported for phenols, often involving conversion of the hydroxyl group into a better leaving group. nih.gov

Mechanistic Insights into Aminomethylation Processes and Schiff Base Intermediates

The synthesis of this compound is an example of a Mannich reaction, a key aminomethylation process in organic chemistry. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the activated aromatic proton of 4-methoxyphenol (B1676288). The mechanism proceeds through the formation of an electrophilic iminium ion, which is often generated from a Schiff base intermediate.

A Schiff base is a compound containing a carbon-nitrogen double bond (C=N), typically formed by the condensation of a primary amine with an aldehyde or ketone. atlantis-press.comnih.gov For the synthesis of the title compound, propylamine (B44156) would react with an aldehyde, most commonly formaldehyde, to form the corresponding Schiff base or, more accurately, the Eschenmoser's salt-like iminium cation ([CH₂=N(H)CH₂CH₂CH₃]⁺) under acidic conditions.

The key steps are:

Iminium Ion Formation: A primary amine (propylamine) reacts with an aldehyde (e.g., formaldehyde) to form a hemiaminal, which then dehydrates to yield a reactive iminium ion.

Electrophilic Attack: The electron-rich 4-methoxyphenol acts as a nucleophile, attacking the iminium ion. The ortho-position to the strongly activating hydroxyl group is the preferred site of attack.

The formation of the Schiff base itself is a reversible reaction. atlantis-press.com Studies on related systems, such as the synthesis of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol from 5-methoxysalicylaldehyde and 4-methylaniline, confirm the formation of the characteristic imine linkage. nih.govresearchgate.net The stability of the Schiff base is often enhanced by intramolecular hydrogen bonding, for example, between the phenolic hydroxyl and the imine nitrogen, which favors an enol-imine tautomeric form. nih.govnih.gov

The table below outlines typical conditions for the synthesis of Schiff bases from aromatic aldehydes and amines.

AldehydeAmineSolventCatalyst/ConditionReference
5-Methoxysalicylaldehyde4-MethylanilineEthanol (B145695)Reflux nih.gov
Vanillin (B372448)p-AnisidineWaterStirring atlantis-press.com
3-Hydroxy-4-methoxybenzaldehydeAnilineMethanolReflux mdpi.com
BenzaldehydeAnilineApolar SolventAuto-protolysis of amine dntb.gov.ua

Studies on C-N Bond Activation and Alkylation Mechanisms in Related Amine Systems

The propylamino group in this compound contains a C-N single bond, the reactivity of which is central to many chemical transformations. The nitrogen atom, with its lone pair of electrons, is nucleophilic and can participate in alkylation reactions.

Amine alkylation is a nucleophilic aliphatic substitution (S_N2) reaction where the amine attacks an alkyl halide, displacing the halide and forming a new C-N bond. ucalgary.cayoutube.com The initial product of alkylating a secondary amine like the title compound would be a tertiary amine. A subsequent acid-base reaction neutralizes the resulting ammonium (B1175870) salt. youtube.commasterorganicchemistry.com

Mechanism of Alkylation:

S_N2 Attack: The secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X), leading to the formation of a tertiary ammonium salt.

Deprotonation: A base (often excess amine) removes a proton from the nitrogen, yielding the neutral tertiary amine product. ucalgary.ca

A significant challenge in amine alkylation is the potential for overalkylation. The tertiary amine product is often still nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. wikipedia.org However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines, partly due to increased steric hindrance around the tertiary nitrogen. masterorganicchemistry.com

Beyond simple alkylation, the activation and cleavage of C-N bonds are areas of intense research, often employing transition-metal catalysis. rsc.org These strategies are crucial for constructing new C-C and C-N bonds from readily available amines. researchgate.net Catalytic systems can mediate C-N bond cleavage through mechanisms like oxidative addition or β-nitrogen elimination. rsc.org While the C(sp³)-N bond in an alkylamine is generally inert, various catalytic methods, including photocatalytic and transition-metal-catalyzed processes, have been developed for its cleavage and functionalization. researchgate.netorganic-chemistry.org

Reaction TypeReagentsMechanismKey FeaturesReference(s)
N-AlkylationSecondary Amine + Alkyl HalideS_N2, Acid-BaseForms tertiary amine; risk of overalkylation to quaternary salt ucalgary.ca, masterorganicchemistry.com, wikipedia.org
Reductive N-AlkylationAmine + AlcoholRuthenium-catalyzed hydrogen auto-transferGreen, atom-economical method for forming tertiary amines researchgate.net
C-N Bond CleavageTertiary AmineTransition-metal catalyst (e.g., Pd, Ru)Allows for dealkylation or functionalization of amines rsc.org, organic-chemistry.org
Photocatalytic C-N CleavageTrialkylaminePhotocatalyst (e.g., 2D‐Bi₂WO₆@1D‐LaPO₄)Mild conditions, green chemistry approach researchgate.net

Synthesis and Characterization of Derivatives, Analogs, and Metal Complexes of 4 Methoxy 2 Propylamino Methyl Phenol

Structural Analogs with Modified Alkyl Chains or Methoxy (B1213986) Substituents

The synthesis of structural analogs of 4-Methoxy-2-[(propylamino)methyl]phenol often involves modifications to the N-propyl group or alterations to the methoxy substituent on the aromatic ring. These changes are typically achieved through variations in the starting materials, such as using different primary amines in the Mannich reaction or beginning with differently substituted phenols.

For example, analogs with more complex N-alkyl chains have been synthesized. One such derivative is 2-(((3-(dimethylamino)propyl)amino)methyl)-6-methoxy-phenol , which incorporates a tertiary amine functionality at the terminus of the propyl chain. nih.gov This modification introduces an additional potential coordination site and alters the electronic and steric properties of the ligand.

Furthermore, analogs with different alkoxy groups have been explored to understand the impact of the substituent on the ligand's coordination behavior. The ethoxy analog, 2,2'-[(1-Methyl-1,2-ethanediyl)bis(iminomethylene)]bis[6-ethoxyphenol] , represents a departure from the methoxy group, providing insight into how varying the steric bulk and electronic nature of the alkoxy substituent can influence the resulting metal complexes. nih.govrsc.org The position of the methoxy group has also been varied, with studies on ligands derived from 3-methoxysalicylaldehyde (yielding 6-methoxy analogs) instead of 5-methoxysalicylaldehyde. nih.govrsc.org These isomeric variations are crucial for fine-tuning the geometry and stability of metal complexes.

Analog NameStructural Modification from Parent Compound
2-(((3-(dimethylamino)propyl)amino)methyl)-6-methoxy-phenolN-alkyl chain is terminated with a dimethylamino group; methoxy is at C6.
2,2′-[(2,2-dimethyl-1,3-propanediyl)bis(nitrilomethylidyne)]bis[6-methoxyphenol]A more complex Schiff base precursor with a different N-substituent.
2,2′-[(1-Methyl-1,2-ethanediyl)bis(iminomethylene)]bis[6-ethoxyphenol]Methoxy group is replaced by an ethoxy group; different N-substituent.

Introduction of Diverse Substituents on the Aromatic Ring

The introduction of various substituents onto the aromatic ring of this compound allows for a systematic study of electronic and steric effects on its chemical behavior. Synthetic strategies typically involve starting with pre-substituted phenols or aldehydes before the aminomethylation step.

Research has focused on altering the position and nature of the alkoxy group, which significantly influences the electronic environment of the phenol (B47542). For instance, the use of 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) or 2-hydroxy-4-methoxybenzaldehyde (B30951) as starting materials leads to ligands with methoxy groups at different positions relative to the hydroxyl and aminomethyl groups. researchgate.net This positional isomerism directly impacts the acidity of the phenolic proton and the coordination geometry of the resulting metal complexes.

Beyond alkoxy groups, other substituents can be incorporated. For example, Schiff base precursors have been synthesized from halogenated salicylaldehydes, which would lead to halogen-substituted analogs upon reduction. rsc.org The synthesis of aryl-substituted 2-methoxyphenol derivatives through acid-mediated rearrangements of cycloadducts also presents a pathway to novel structures with bulky groups on the aromatic ring. nih.govrsc.org These modifications are instrumental in tuning the ligand's properties for specific applications in catalysis and materials science.

Coordination Chemistry of this compound-Derived Ligands

Ligands derived from this compound, particularly their Schiff base precursors, are versatile chelating agents for a variety of transition metal ions. Their coordination chemistry is a subject of significant interest due to the diverse structures and properties of the resulting metal complexes.

Metal complexes of these ligands are typically synthesized by reacting the Schiff base ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent like methanol (B129727) or ethanol (B145695), often under reflux. ijcrcps.comimedpub.com The resulting complexes are frequently colored, crystalline solids.

Ni(II) Complexes : Nickel(II) complexes have been synthesized and characterized, often exhibiting square planar or octahedral geometries. nih.govmdpi.com For example, a complex with the formula [Ni(L)2], where L is a bidentate Schiff base derived from 4-methoxybenzaldehyde, was found to have a distorted square planar geometry. mdpi.com The geometry is influenced by the specific ligand and the presence of other coordinating species. researchgate.netresearchgate.net

Cu(II) Complexes : A range of copper(II) complexes have been prepared, typically showing square planar or distorted square pyramidal geometries. ijcrcps.comresearchgate.net The Schiff base ligands act as bidentate (NO) or tetradentate (N2O2) donors, coordinating through the phenolic oxygen and the imine nitrogen atoms. rsc.orgijcrcps.com

Zn(II) Complexes : Zinc(II) complexes are readily synthesized and are particularly interesting for structural studies due to their diamagnetic nature, which allows for characterization by NMR spectroscopy. isroset.orgnih.gov They commonly adopt a tetrahedral coordination geometry, as seen in complexes with the general formula [Zn(L)Cl2], where L is a bidentate Schiff base ligand. researchgate.net Dinuclear and polynuclear zinc(II) complexes have also been reported, showcasing the ligand's ability to bridge metal centers. nih.govrsc.org

Metal IonRepresentative Complex FormulaLigand TypeObserved Geometry
Ni(II)[Ni(L)2(OAc)2](E)-1-((1-(2-hydroxyethyl)-1H-pyrazol-5-ylimino)methyl)-naphthalen-2-olOctahedral nih.gov
Cu(II)[Cu(L)]Unsymmetrical tetradentate Schiff base from 2-hydroxy-1-naphthaldehyde (B42665) and substituted salicylaldehydeSquare Planar ijcrcps.com
Zn(II)[Zn2(µ1,3-OAc)(L1)2]I·MeOH2-(((3-(dimethylamino)propyl)amino)methyl)-6-methoxy-phenolSquare-Pyramidal nih.gov
Zn(II)[Zn(L)Cl2]N, N′-bis(4-methoxybenzylidene)ethane-1, 2-diamineDistorted Tetrahedral researchgate.net

The structures and properties of these metal complexes are elucidated using a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Structural Analysis : X-ray crystallography provides definitive information on bond lengths, bond angles, and coordination geometries. For instance, the crystal structure of a dinuclear Zn(II) complex with a 2-(((3-(dimethylamino)propyl)amino)methyl)-6-methoxy-phenol ligand revealed a square-pyramidal geometry around the zinc centers. nih.gov In contrast, mononuclear Zn(II) complexes with related Schiff bases show distorted tetrahedral geometries. researchgate.net Cu(II) complexes often exhibit square planar geometries, while Ni(II) can adopt both square planar and octahedral configurations depending on the ligand environment. rsc.orgmdpi.comresearchgate.net

Spectroscopic Analysis :

FT-IR Spectroscopy : Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The characteristic C=N stretching vibration of the Schiff base (typically around 1614-1669 cm-1) shifts upon complexation, indicating the involvement of the imine nitrogen in bonding. nih.govajol.info The appearance of new bands at lower frequencies (e.g., 450-590 cm-1) can be assigned to M-O and M-N stretching vibrations, further confirming coordination. nih.gov

UV-Visible Spectroscopy : Electronic absorption spectra provide insights into the geometry of the complexes. The spectra typically show intense bands corresponding to π-π* transitions within the ligand and ligand-to-metal charge transfer (LMCT) bands. For d-block metals like Cu(II) and Ni(II), weaker d-d transition bands can be observed, and their positions are indicative of the coordination geometry (e.g., octahedral vs. square planar). nih.gov

NMR Spectroscopy : 1H and 13C NMR are powerful tools for characterizing the diamagnetic Zn(II) and some Ni(II) complexes. In the 1H NMR spectrum of a ligand, the disappearance of the phenolic -OH proton signal and shifts in the azomethine (-CH=N-) proton signal upon complexation provide clear evidence of coordination. nih.gov

TechniqueKey Findings and Observations
X-ray DiffractionDetermines precise molecular structure, bond lengths, angles, and coordination geometry (e.g., tetrahedral, square planar, octahedral). nih.govmdpi.comresearchgate.net
FT-IR SpectroscopyConfirms coordination through shifts in the C=N stretching frequency and the appearance of new M-O and M-N vibration bands. nih.gov
UV-Visible SpectroscopyReveals electronic transitions (π-π*, LMCT, d-d) that help infer the coordination geometry of the metal center. nih.gov
NMR SpectroscopyUsed for diamagnetic complexes (e.g., Zn(II)) to confirm ligand coordination through the disappearance of the phenolic proton signal and shifts in nearby proton resonances. nih.gov

A fascinating aspect of the coordination chemistry of these ligands is the presence of subtle intramolecular interactions that can influence the structure and stability of the complexes. A notable example is the spodium bond, a noncovalent interaction involving a Group 12 element like zinc. nih.gov

In several dinuclear and polynuclear Zn(II) complexes bearing 6-methoxy or 6-ethoxy substituted phenol-based ligands, the existence of intramolecular Zn···O spodium bonds has been identified and studied in detail. nih.govrsc.orgmdpi.com This interaction occurs between the zinc(II) center and the oxygen atom of the alkoxy group, which is positioned adjacent to the coordinating phenolic oxygen. These Zn···O distances are longer than typical covalent bonds but shorter than the sum of the van der Waals radii, indicating a significant, attractive noncovalent interaction. mdpi.com

The nature of these spodium bonds has been thoroughly investigated using advanced computational methods:

Density Functional Theory (DFT) : DFT calculations are used to optimize the geometry of the complexes and to analyze the electronic structure, confirming the presence and strength of the spodium bond. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis is employed to locate bond critical points (BCPs) between the Zn and O atoms, which is a key indicator of a bonding interaction. rsc.orgrsc.org

Noncovalent Interaction (NCI) Plot : NCI plots visually represent weak interactions within a molecule, showing characteristic isosurfaces that confirm the attractive nature of the spodium bond. rsc.orgnih.gov

Insufficient Information Available to Generate a Focused Article on "this compound"

Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of specific information regarding the chemical compound “this compound” and its applications in chemical science and materials technology. The existing data is insufficient to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline.

No detailed research findings, data tables, or specific examples of its use in the synthesis of advanced organic molecules, dyes, or functionalized phenolic compounds could be located. Similarly, its role as a chemical intermediate in industrial processes for agrochemicals and liquid crystals is not documented in the available resources. Furthermore, there is no evidence to suggest its application as a polymerization inhibitor or stabilizer.

Given the strict adherence required to the provided outline and the focus solely on “this compound,” the lack of specific data prevents the creation of the requested article.

Applications in Chemical Science and Materials Technology

Application as Polymerization Inhibitors and Stabilizers

Inhibition of Radical Polymerization of Monomers (e.g., Acrylics, Methacrylates)

There is no specific data available in the reviewed literature detailing the use or effectiveness of 4-Methoxy-2-[(propylamino)methyl]phenol as an inhibitor for the radical polymerization of acrylics, methacrylates, or other monomers. Research in this area has predominantly focused on other phenolic inhibitors. The mechanism of inhibition for phenols typically involves the donation of a hydrogen atom from the hydroxyl group to a propagating radical, thereby terminating the polymerization chain. The substitution pattern on the aromatic ring can significantly affect the inhibitor's performance. For context, the performance of common industrial inhibitors is often quantified by parameters such as the induction period or the effect on the polymerization rate, data which is absent for this compound.

Stabilization of Organic Solvents and Polymeric Materials

Similarly, documented evidence of this compound being used as a stabilizer for organic solvents or polymeric materials is not present in the public domain. The role of a stabilizer is to prevent degradation caused by factors like heat, oxygen, or light. Phenolic antioxidants are frequently used for this purpose in a variety of polymers. They function by scavenging free radicals that initiate degradation processes. The specific performance of this compound in preventing the degradation of materials, including any potential synergistic effects with other stabilizers, has not been reported.

Function as Ultraviolet (UV) Inhibitors

The potential for this compound to function as a UV inhibitor has not been investigated in the available scientific literature. UV inhibitors are crucial additives for materials exposed to sunlight, as they absorb harmful UV radiation and dissipate it as heat, thus preventing photo-degradation of the material. While some phenolic compounds can exhibit UV-absorbing properties, there are no specific studies or data, such as UV-Vis absorption spectra or performance evaluations in polymeric matrices, to substantiate this application for this compound.

Future Directions and Emerging Research Avenues for 4 Methoxy 2 Propylamino Methyl Phenol

Development of Novel and Green Synthetic Methodologies

The classical synthesis of aminomethylphenols often involves multi-step procedures, such as the condensation of a phenol (B47542) with an aldehyde and an amine (Mannich reaction) or the reduction of a Schiff base intermediate formed from an aldehyde and an amine. mdpi.comresearchgate.net While effective, these methods frequently rely on volatile organic solvents and may require harsh reaction conditions. Future research is poised to pivot towards more sustainable and efficient "green" synthetic strategies.

Key emerging areas include:

Solvent-Free and Mechanochemical Methods: Techniques like "grindstone chemistry," a form of mechanochemistry, offer a solvent-free alternative that can lead to high yields in shorter reaction times and simplify product work-up. ijcmas.comnih.gov Exploring the application of ball-milling to a one-pot synthesis of 4-Methoxy-2-[(propylamino)methyl]phenol from 4-methoxyphenol (B1676288), formaldehyde, and propylamine (B44156) represents a promising green alternative.

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. researchgate.netatlantis-press.com Developing synthetic protocols in aqueous media would significantly reduce the environmental impact by eliminating hazardous organic solvents.

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts can streamline purification processes and reduce waste. derpharmachemica.comderpharmachemica.com Research into catalysts like envirocat EPZG® or other solid acid catalysts could facilitate an efficient and environmentally benign synthesis of the target compound under mild, solvent-free conditions. derpharmachemica.com

Table 1: Comparison of Conventional and Emerging Green Synthetic Methodologies.
AspectConventional MethodsFuture Green Methodologies
SolventOften requires organic solvents (e.g., methanol (B129727), dichloromethane). mdpi.comWater-based or entirely solvent-free (mechanochemistry). nih.govatlantis-press.com
CatalystMay use homogeneous catalysts requiring complex removal.Reusable heterogeneous catalysts (e.g., clays, supported acids). derpharmachemica.com
Energy InputOften requires heating/reflux for extended periods.Room temperature reactions or energy input via efficient means like grinding. ijcmas.com
Work-upCan involve multi-step extraction and chromatography.Simplified procedures, often involving simple filtration. derpharmachemica.com

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights

Standard characterization of this compound and its analogues typically relies on techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS). researchgate.netatlantis-press.com While these methods are invaluable for confirming molecular structure, emerging advanced techniques can provide unprecedented, deeper insights into the compound's behavior and spatial distribution.

Future research should focus on:

Hyperspectral Imaging (HSI): HSI combines digital imaging with spectroscopy to provide spectral information for each pixel in an image. This non-destructive technique has been successfully used to map the distribution of phenolic compounds in complex samples like agricultural products. mdpi.comnih.gov Applying UV or short-wave infrared (SWIR) HSI could allow for the quantitative mapping of this compound in various matrices, such as polymer blends or biological tissues, without the need for sample destruction. nih.govspiedigitallibrary.org

Advanced Mass Spectrometry Techniques: While standard MS confirms molecular weight, advanced methods like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study the compound's interactions and derivatization products with high sensitivity, aiding in the analysis of complex mixtures. purdue.edu

Solid-State NMR and X-ray Crystallography: For a definitive understanding of its three-dimensional structure and intermolecular interactions in the solid state, single-crystal X-ray crystallography is essential. This provides precise data on bond lengths, angles, and crystal packing, which are crucial for computational modeling and understanding material properties.

Table 2: Spectroscopic Techniques for the Analysis of this compound.
TechniqueInformation ProvidedEmerging Application/Advancement
NMR SpectroscopyCore molecular structure, connectivity of atoms. atlantis-press.comSolid-state NMR for structural analysis in solid form; 2D techniques (COSY, HSQC) for unambiguous signal assignment in complex derivatives.
Mass SpectrometryMolecular weight and fragmentation patterns. researchgate.netHigh-resolution MS for precise mass determination; ESI-MS for studying non-covalent interactions. purdue.edu
Hyperspectral Imaging (HSI)Not conventionally used for this compound.Non-destructive spatial mapping and quantification of the compound in heterogeneous materials. mdpi.comkonicaminolta.us
X-ray CrystallographyPrecise 3D structure, bond lengths/angles, intermolecular forces.Definitive structural elucidation to inform rational design and computational models.

Rational Design and Synthesis of Highly Functionalized Derivatives

The core structure of this compound is an ideal scaffold for chemical modification to create a library of derivatives with fine-tuned properties. Rational design, guided by structure-activity relationships, can lead to new molecules with enhanced solubility, reactivity, or specific functionalities. nih.gov

Future synthetic efforts should be directed towards:

N-Alkyl and N-Aryl Variations: Replacing the propyl group with other alkyl chains (e.g., butyl, hexyl) or aryl groups could modulate the compound's lipophilicity and steric profile.

Phenolic Ring Substitution: Introducing additional functional groups (e.g., halogens, nitro groups, or other alkyl groups) onto the benzene (B151609) ring can significantly alter the electronic properties of the phenol, affecting its acidity (pKa) and reactivity.

Modification of Hydroxyl and Methoxy (B1213986) Groups: Converting the phenolic hydroxyl group to an ether or ester, or demethylating the methoxy group, would create new classes of derivatives with different hydrogen-bonding capabilities and chemical reactivity. nih.gov

Table 3: Strategies for the Rational Design of Derivatives.
Modification SiteExample ModificationPotential Purpose/Outcome
Propylamino GroupReplace propyl with benzyl (B1604629) or long alkyl chains.Modify steric hindrance, solubility, and potential for π-stacking interactions.
Phenolic RingIntroduce electron-withdrawing (e.g., -NO₂) or -donating (e.g., -CH₃) groups.Tune the pKa of the hydroxyl group and modulate the compound's redox potential.
Hydroxyl GroupConvert to an ester or ether (e.g., acetate, methyl ether).Alter hydrogen bonding ability, improve stability, or act as a protecting group for further synthesis.
Methoxy GroupDemethylation to a catechol derivative. nih.govCreate a new bidentate ligand site for metal coordination.

Exploration of New Catalytic Applications

The presence of both a phenolic hydroxyl group and a secondary amine nitrogen atom makes this compound an intriguing candidate as a ligand in coordination chemistry and catalysis. Aminomethylphenols can act as bidentate ligands, coordinating with metal centers to form stable complexes that may exhibit catalytic activity.

Emerging research avenues in this area include:

Ligand Synthesis for Homogeneous Catalysis: The compound and its rationally designed derivatives could be used to synthesize novel transition metal complexes (e.g., with palladium, copper, or iron). lookchem.com These complexes could then be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, C-H functionalization, and oxidation reactions. researchgate.netacs.org

Development of Metal-Free Catalysts: The inherent acidic (phenol) and basic (amine) sites within the molecule suggest its potential as a bifunctional organocatalyst for reactions that benefit from concerted acid-base catalysis.

Oxidation Catalysis: Phenolic compounds are involved in many oxidative processes. Investigating the role of this compound and its metal complexes in catalytic oxidation reactions, for instance, in the aerobic oxidation of substrates, is a logical next step. researchgate.net

Table 4: Potential Catalytic Applications.
Catalytic SystemPotential Metal CenterTarget Reaction Type
Homogeneous Metal ComplexPalladium (Pd), Copper (Cu), Ruthenium (Ru)Cross-coupling (e.g., Suzuki, Heck), C-H activation, hydrogenation. bohrium.com
Oxidation CatalystIron (Fe), Copper (Cu), Manganese (Mn)Aerobic oxidation of alcohols or phenols. lookchem.com
Organocatalyst (Metal-Free)N/AAldol reactions, Michael additions, or other acid-base catalyzed transformations.

Enhanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. researchgate.net Applying these methods to this compound can accelerate the discovery of its potential applications.

Future computational studies should focus on:

Predicting Physicochemical Properties: DFT calculations can accurately predict key parameters such as bond dissociation enthalpies, ionization potentials, pKa values, and molecular geometries. researchgate.netresearchgate.netresearchgate.net These predictions can help in understanding the compound's antioxidant potential and its behavior in different chemical environments.

Modeling Spectroscopic Data: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra, helping to interpret experimental results and understand the electronic transitions within the molecule and its derivatives. nih.gov

Reaction Mechanism Elucidation: Computational modeling can be employed to map out the reaction pathways and transition states for the synthesis of the compound or its proposed catalytic cycles. This can provide mechanistic insights that are difficult to obtain experimentally and guide the optimization of reaction conditions. nih.gov

Virtual Screening of Derivatives: By building a computational model of the target compound, researchers can perform virtual screening of potential derivatives (from section 9.3) to predict their properties and prioritize the most promising candidates for synthesis, saving significant time and resources. semanticscholar.orgnih.gov

Table 5: Application of Computational Modeling.
Computational MethodPredicted Property/ApplicationRelevance
Density Functional Theory (DFT)Optimized molecular geometry, electronic structure (HOMO/LUMO), bond dissociation energy. researchgate.netresearchgate.netPredicts stability, reactivity, and potential antioxidant activity.
Time-Dependent DFT (TD-DFT)UV-Visible absorption spectra. nih.govAids in the interpretation of experimental spectroscopic data.
Continuum Solvation Models (e.g., CPCM)Absolute pKa values, behavior in solution. researchgate.netPredicts acidic/basic properties in different solvents.
Transition State TheoryReaction energy barriers and mechanisms. nih.govGuides the design of more efficient synthetic routes and catalytic cycles.

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